Dimethyl diglycolate-d4
Description
Dimethyl fumarate (DMF) is an oral disease-modifying therapy (DMT) approved by the FDA for relapsing-remitting multiple sclerosis (RRMS). It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway, reducing oxidative stress and inflammation, and promotes Th2-mediated immune responses, offering neuroprotective effects . Clinical trials demonstrate that DMF reduces annualized relapse rates (ARR) by approximately 50% and suppresses subclinical disease activity observed via MRI . Its convenience as an oral therapy has improved patient adherence compared to injectable first-generation DMTs like interferon beta-1a (IFNβ-1a) .
Properties
Molecular Formula |
C6H10O5 |
|---|---|
Molecular Weight |
166.16 g/mol |
IUPAC Name |
methyl 2,2-dideuterio-2-(1,1-dideuterio-2-methoxy-2-oxoethoxy)acetate |
InChI |
InChI=1S/C6H10O5/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2 |
InChI Key |
KUCRTUQUAYLJDC-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)OC)OC([2H])([2H])C(=O)OC |
Canonical SMILES |
COC(=O)COCC(=O)OC |
Synonyms |
Dimethyl Oxydiacetate-d4; Acetic Acid, Oxydi-dimethyl Ester (8CI)-d4; Diglycolic Acid, Dimethyl Ester (6CI,7CI)-d4; Dimethyl 2,2’-Oxybisacetate-d4; Dimethyl 2,2’-Oxydiacetate-d4; _x000B_2,2’-Oxybisacetic Acid-d4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Deuteration Reaction
The deuteration of dimethyl diglycolate involves isotopic exchange under basic conditions:
-
Reagents : Dimethyl diglycolate (23.0 g, 141.93 mmol), MeOD (deuterated methanol), sodium metal (1.3 g).
-
Conditions : Reaction conducted under nitrogen at ambient temperature for 7 days.
-
Mechanism : Base-catalyzed H/D exchange at α-positions to carbonyl groups.
-
Outcome :
Key Data
| Parameter | Value |
|---|---|
| Reaction time | 7 days |
| Temperature | Ambient |
| Isotopic enrichment | 88.5% D |
| Purification | Dichloromethane extraction, MgSO₄ drying |
Reduction to Diethylene Glycol-d8
DMDG-d4 serves as a precursor for deuterated polyethers:
-
Reagents : DMDG-d4 (16.2 g, 97.56 mmol), LiAlD₄ (8.0 g, 195.12 mmol).
-
Conditions : Reflux in dry tetrahydrofuran (THF) under nitrogen, followed by HCl quenching.
-
Confirmation :
Benzylation and Tosylation
Functionalization for protected intermediates:
-
Benzylation :
-
Tosylation :
Hydrogenolysis to Tetraethylene Glycol-d16
Final deprotection step:
-
Reagents : Benzyl-protected intermediate (3.25 g, 8.32 mmol), Pd/C catalyst (10% w/w), H₂ gas.
-
Conditions : Hydrogenation at RT for 2 h.
-
Verification :
Comparison of Methods
| Parameter | Acid-Catalyzed | Thionyl Chloride |
|---|---|---|
| Catalyst | H₂SO₄ | SOCl₂ |
| Reaction time | 48 h | Overnight (~12 h) |
| Yield | 84.7% | 100% |
| Purity | Colorless liquid | Crystalline solid |
Comparison with Similar Compounds
Comparison with Similar Compounds
Clinical Efficacy: DMF vs. IFNβ-1a
A retrospective cohort study (n=316 RRMS patients) compared DMF (n=218) and IFNβ-1a (n=98) over 15 months. Key findings include:
- NEDA-3 (No Evidence of Disease Activity): Combines absence of relapses, disability progression, and new MRI lesions. DMF showed superior NEDA-3 rates, attributed to its dual anti-inflammatory and neuroprotective mechanisms .
- Sensitivity Analyses : Subgroup analyses (e.g., patients switching due to disease activity or recent relapses) confirmed DMF’s consistent advantage .
Mechanistic Differences
- DMF: Modulates Nrf2 and shifts T-cell responses toward anti-inflammatory Th2/regulatory phenotypes .
- IFNβ-1a : Enhances anti-inflammatory cytokine production (e.g., IL-10) and reduces blood-brain barrier permeability .
Long-Term Outcomes
- Real-World Data : Studies report 27–28% of DMF-treated patients maintain NEDA-3 at 2 years, compared to 27% for IFNβ-1a . However, the cohort study’s 15-month NEDA-3 rates (80% vs. 51%) suggest short-term superiority of DMF .
Q & A
Basic Research Questions
Q. What are the critical methodological considerations for synthesizing dimethyl diglycolate-d4 with high deuterium labeling efficiency?
- Answer : Synthesis requires precise control of reaction conditions (e.g., solvent purity, temperature, and stoichiometric ratios) to minimize proton-deuterium exchange. Use anhydrous solvents and deuterated reagents to enhance isotopic retention. Characterization via -NMR should show near-complete suppression of proton signals, while -NMR or mass spectrometry (MS) quantifies isotopic purity (>98% recommended). Cross-validate results using tandem MS to detect residual protonated impurities .
Q. Which analytical techniques are most reliable for assessing the purity and isotopic distribution of this compound?
- Answer : Combine HPLC with UV detection (for non-deuterated impurities) and high-resolution MS for isotopic profiling. Gas chromatography-MS (GC-MS) is optimal for volatile derivatives, while -NMR confirms structural integrity. For quantitative deuterium distribution, isotope ratio mass spectrometry (IRMS) provides sub-0.1% precision. Always include internal standards (e.g., deuterated analogs) to calibrate instrumental drift .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectral data (e.g., NMR vs. MS) when characterizing this compound?
- Answer : Discrepancies often arise from solvent interference, isotopic scrambling, or matrix effects. For NMR-MS conflicts:
- Re-run NMR in deuterated solvents (e.g., DMSO-d6) to eliminate solvent peaks.
- Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
- For MS, employ soft ionization (APCI or ESI) to reduce fragmentation artifacts.
- Statistically analyze batch-to-batch variability using ANOVA to identify systemic errors .
Q. What experimental designs mitigate isotopic effects in kinetic studies using this compound as a tracer?
- Answer :
- Control Experiments : Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions.
- Isotope Entropy Correction : Adjust Arrhenius parameters using computational models (e.g., DFT) to account for zero-point energy differences.
- Sampling Frequency : Use quench-flow systems for sub-second time resolution to capture early kinetic phases.
- Data Normalization : Apply kinetic isotope effect (KIE) correction factors derived from control runs .
Q. How should researchers optimize reaction conditions for this compound in multi-step catalytic processes?
- Answer : Employ design of experiments (DoE) frameworks:
- Screening : Use Plackett-Burman designs to identify critical variables (e.g., catalyst loading, pH).
- Optimization : Apply response surface methodology (RSM) to maximize deuterium retention and yield.
- Validation : Replicate top-performing conditions in triplicate and analyze via LC-MS/MS. Report confidence intervals for reproducibility .
Methodological Tables
Table 1 : Key Analytical Parameters for this compound
Table 2 : Common Pitfalls in Deuterated Compound Research
| Issue | Mitigation Strategy | Reference |
|---|---|---|
| Isotopic exchange | Use aprotic solvents, inert atmosphere | |
| Spectral overlap | 2D NMR, column chromatography purification | |
| Batch variability | Statistical process control (SPC) charts |
Guidance for Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
